4,4'-(1,4-Phenylene)dibutanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1,4-Phenylene)dibutanoic Acid, also known as 1,4-Benzenedibutanoic acid, is an organic compound with the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol . This compound is characterized by the presence of a phenylene group flanked by two butanoic acid groups, making it a dicarboxylic acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,4-Phenylene)dibutanoic Acid typically involves the reaction of 1,4-dibromobutane with terephthalic acid under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods: Industrial production methods for 4,4’-(1,4-Phenylene)dibutanoic Acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,4’-(1,4-Phenylene)dibutanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The phenylene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as reflux.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Various substituted phenylene derivatives.
Scientific Research Applications
4,4’-(1,4-Phenylene)dibutanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in protein binding studies.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,4’-(1,4-Phenylene)dibutanoic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
4,4’-(1,3-Phenylene)dibutanoic Acid: Similar structure but with a 1,3-phenylene group instead of 1,4-phenylene.
4,4’-[1,3-Phenylenebis(oxy)]dibutanoic Acid: Contains an additional oxygen atom in the phenylene linkage.
Uniqueness: 4,4’-(1,4-Phenylene)dibutanoic Acid is unique due to its specific phenylene substitution pattern, which influences its chemical reactivity and interaction with biological targets. This distinct structure makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H18O4 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-[4-(3-carboxypropyl)phenyl]butanoic acid |
InChI |
InChI=1S/C14H18O4/c15-13(16)5-1-3-11-7-9-12(10-8-11)4-2-6-14(17)18/h7-10H,1-6H2,(H,15,16)(H,17,18) |
InChI Key |
FQXDMSDKTKNNOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.